4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
The compound 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by an allyl group at position 4 and a 1-(3,5-dimethylphenoxy)ethyl substituent at position 5 of the triazole ring.
Notably, derivatives of triazole-3-thiols have demonstrated diverse biological activities, including antioxidant , anticancer , and protein degradation properties .
Properties
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-5-6-18-14(16-17-15(18)20)12(4)19-13-8-10(2)7-11(3)9-13/h5,7-9,12H,1,6H2,2-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFKAPQFGWNOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=NNC(=S)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407553 | |
| Record name | 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-04-9 | |
| Record name | 5-[1-(3,5-Dimethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 3,5-dimethylphenoxyethyl Intermediate
- Starting Materials: 3,5-dimethylphenol and an appropriate allyl halide (commonly allyl bromide).
- Reaction Conditions: The phenol is reacted with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in acetone solvent.
- Procedure: The mixture is refluxed for approximately 12 hours, allowing nucleophilic substitution to form the corresponding allyl ether intermediate.
- Workup: After reaction completion, the mixture is filtered, solvent evaporated, and the product extracted with ethyl acetate. Purification is achieved by column chromatography using ethyl acetate-hexane mixtures as eluents.
This step yields the O-allyl ether intermediate with the 3,5-dimethylphenoxy moiety attached via an ethyl linker.
Bromination of the Allyl Ether Intermediate
- Reagents: N-Bromosuccinimide (NBS) is added to the allyl ether in methanol with catalytic sulfuric acid at 0°C.
- Reaction: The mixture is refluxed for 2 hours, leading to bromination at the allylic position.
- Outcome: This produces a mixture of positional bromo-substituted regioisomers.
- Purification: Due to the inseparability of regioisomers by column chromatography, the crude mixture is directly used in the next step.
Formation of the Triazole Ring
- Reagents: The bromo-substituted intermediate is reacted with 1,2,4-triazole in the presence of K2CO3 in dimethylformamide (DMF).
- Conditions: The reaction is stirred at 80°C for 12 hours.
- Mechanism: Nucleophilic substitution occurs where the triazole ring is attached to the alkyl chain, replacing the bromide.
- Workup: The reaction mixture is diluted with ice-cold water and extracted with ethyl acetate. The crude product is a mixture of regioisomers.
- Purification: Regioisomers are separated by preparative normal-phase high-performance liquid chromatography (NP-HPLC) using a gradient of 2-propanol in n-hexane as eluent.
Introduction of the Thiol Group
- The thiol group at the 3-position of the triazole ring is typically introduced by using appropriate sulfur sources or by direct substitution reactions on triazole precursors bearing leaving groups at the 3-position.
- Specific details for this step are less commonly detailed in publicly available literature for this exact compound, but general methods include nucleophilic substitution with thiolating agents or thiourea derivatives followed by hydrolysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Etherification | 3,5-dimethylphenol, allyl bromide, K2CO3, reflux in acetone | 3,5-dimethylphenoxy allyl ether | Purified by column chromatography |
| 2 | Allylic Bromination | N-Bromosuccinimide, H2SO4 (cat.), reflux in MeOH at 0°C | Bromo-substituted allyl ether regioisomers | Used crude for next step |
| 3 | Nucleophilic substitution | 1,2,4-triazole, K2CO3, DMF, 80°C, 12h | Mixture of triazole regioisomers | Separated by preparative HPLC |
| 4 | Thiolation (general approach) | Thiolating agents or thiourea derivatives | This compound | Specific conditions vary by source |
Research Findings and Analytical Data
- The synthetic intermediates and final product are typically characterized by spectral methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
- Purity and regioisomer separation are critical and achieved by chromatographic techniques including silica gel column chromatography and preparative HPLC.
- The preparation method yields the target compound with good overall yields and allows for the isolation of regioisomers for further study.
Chemical Reactions Analysis
4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's biological activity makes it a candidate for various therapeutic applications:
- Antifungal Activity : 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol exhibits significant antifungal properties by inhibiting fungal cytochrome P450 enzymes. This mechanism disrupts ergosterol biosynthesis in fungal membranes.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
- Antibacterial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Molecular docking studies indicate strong binding affinities to bacterial enzyme targets, suggesting its potential as an antibiotic agent.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cell lines. The following IC50 values have been reported:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using DPPH and ABTS assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15.0 |
| ABTS | 0.397 |
This antioxidant activity is crucial in preventing oxidative stress-related diseases.
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Study on Antibacterial Efficacy : Published in the Journal of Medicinal Chemistry, this study highlighted the synthesis and biological evaluation of various triazole derivatives, demonstrating broad-spectrum antibacterial activity with promising MIC values against resistant strains.
- Anticancer Properties : Research by Ahmed et al., published in Pharmaceutical Research, showed that triazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing safer therapeutic agents.
- Antioxidant Potential : A comparative study on antioxidant activities revealed that triazole compounds with thiol groups showed enhanced radical scavenging capabilities, indicating that the thio group significantly contributes to antioxidant properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to the modulation of their function. These interactions can affect various biological pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives
*DMP: Dimethylphenoxy
Key Observations:
Substituent Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) at position 5 enhance antioxidant activity by stabilizing radical intermediates . For example, the 3,5-dimethylphenoxy group in the target compound likely improves free radical scavenging compared to electron-withdrawing substituents like bromo . This is critical for anticancer activity, as seen in EGFR-targeting derivatives .
Steric and Conformational Influences: Bulky substituents (e.g., cyclohexylethyl in ) may hinder binding to enzymatic pockets, reducing efficacy. The target compound’s 3,5-dimethylphenoxyethyl group balances steric bulk with electronic effects. Planar aromatic systems (e.g., quinoline in ) enhance interactions with hydrophobic protein domains, whereas aliphatic chains may prioritize solubility .
Biological Activity: Antioxidant Capacity: Amino-substituted analogs (e.g., AT) exhibit superior DPPH radical scavenging (IC50: 5.84 µg/mL) due to -NH2 and -SH groups . The target compound’s thiol and allyl groups may offer moderate activity. Anticancer Potential: Derivatives with alkoxy chains (e.g., FQTT in ) show IC50 values comparable to gefitinib (12–14 µM), suggesting that the target compound’s dimethylphenoxy group could similarly disrupt EGFR signaling .
Biological Activity
4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including its potential as an antifungal, antibacterial, anticancer, and antioxidant agent.
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₉N₃OS
- CAS Number: 667413-04-9
- Molecular Weight: 289.40 g/mol
Antifungal Activity
Triazole derivatives are recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Studies indicate that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi. The mechanism typically involves disruption of ergosterol biosynthesis in fungal cell membranes.
Antibacterial Activity
Research has demonstrated that this compound possesses notable antibacterial effects. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
Molecular docking studies have suggested strong binding affinities to bacterial enzyme targets, further supporting its potential as an antibiotic agent.
Anticancer Activity
The anticancer properties of triazole derivatives have garnered attention in recent years. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:
- IC50 Values against various cancer cell lines have been reported:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the compound may interfere with cancer cell proliferation and survival.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays such as DPPH and ABTS. Results indicate a significant ability to scavenge free radicals:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15.0 |
| ABTS | 0.397 |
This antioxidant activity is crucial in preventing oxidative stress-related diseases.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various triazole derivatives, including those structurally similar to our compound. The results indicated broad-spectrum antibacterial activity with promising MIC values against resistant strains .
- Anticancer Properties : Research conducted by Ahmed et al., published in Pharmaceutical Research, demonstrated that triazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is vital for developing safer therapeutic agents.
- Antioxidant Potential : A comparative study on the antioxidant activities of various triazole compounds revealed that those with thiol groups showed enhanced radical scavenging capabilities . This suggests that the presence of the thio group in our compound may contribute significantly to its antioxidant properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving hydrazide cyclization and alkylation. For example, refluxing intermediates in DMSO for 18 hours, followed by ice-water quenching and ethanol recrystallization, achieved 65% yield in analogous triazole-thiol derivatives . Optimization of solvent choice (e.g., DMSO vs. ethanol), reaction time, and temperature is critical. Characterization via elemental analysis, , and LC-MS ensures structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- : Identifies proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm, aromatic protons from 3,5-dimethylphenoxy substituents) .
- LC-MS : Confirms molecular ion peaks and purity (>95% by HPLC) .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and FTIR to identify decomposition products (e.g., oxidation of thiol to disulfide) .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s biological activity and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Compare binding affinities (ΔG values) to known inhibitors .
- ADME prediction : Employ SwissADME to evaluate solubility (LogS), permeability (Caco-2 model), and cytochrome P450 interactions .
- Pharmacophore modeling : Identify critical functional groups (e.g., triazole-thiol for hydrogen bonding) using Schrödinger’s Phase .
Q. How can structural modifications enhance antimicrobial activity?
- Methodology :
- SAR studies : Replace the 3,5-dimethylphenoxy group with electron-withdrawing substituents (e.g., Cl, Br) to improve membrane penetration. For instance, 4-chlorophenyl analogs showed 4-fold lower MIC values against Staphylococcus aureus .
- Mannich base derivatization : Introduce aminoalkyl groups via formaldehyde/amine reactions to enhance water solubility and biofilm penetration .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., broth microdilution vs. agar diffusion) and microbial strains (e.g., ATCC vs. clinical isolates). For example, discrepancies in MIC values may arise from differences in inoculum size or incubation time .
- Dose-response validation : Replicate studies using standardized protocols (CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) .
Q. What experimental designs are recommended for in vivo toxicity studies?
- Methodology :
- Rodent models : Administer the compound orally (10–100 mg/kg) for 28 days. Monitor hematological (WBC, RBC counts) and histopathological endpoints (liver/kidney sections) .
- Genotoxicity assays : Perform Ames tests (TA98 and TA100 strains) and micronucleus assays in bone marrow cells .
Key Considerations
- Contradictions : Variability in bioactivity data (e.g., MIC values) often stems from assay heterogeneity. Standardization is critical .
- Advanced Techniques : Molecular dynamics simulations (e.g., GROMACS) can refine docking predictions by accounting for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
